4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC8714524
Molecular Formula: C23H20F2N4S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine -](/images/structure/VC8714524.png)
Specification
Molecular Formula | C23H20F2N4S |
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Molecular Weight | 422.5 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C23H20F2N4S/c24-18-5-1-16(2-6-18)13-28-9-11-29(12-10-28)22-21-20(14-30-23(21)27-15-26-22)17-3-7-19(25)8-4-17/h1-8,14-15H,9-13H2 |
Standard InChI Key | PWWQYZCGQUTHIW-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-[4-(4-fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, reflects its intricate architecture:
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Thieno[2,3-d]pyrimidine core: A fused bicyclic system comprising a thiophene ring (positions 2,3) and pyrimidine (positions 4,5) .
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4-(4-Fluorobenzyl)piperazine substituent: A piperazine ring at position 4 of the pyrimidine, modified with a 4-fluorobenzyl group.
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5-(4-Fluorophenyl) group: A para-fluorophenyl moiety at position 5 of the thiophene ring.
Crystallographic studies of analogous thienopyrimidines, such as those in pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, reveal planar fused-ring systems with bond lengths of ~1.38 Å for C–N in pyrimidine and ~1.74 Å for C–S in thiophene . The fluorine atoms likely enhance metabolic stability and modulate electronic properties via electron-withdrawing effects .
Synthesis and Manufacturing
While no direct synthesis route for this compound is documented, retro-synthetic analysis suggests pathways analogous to those for V013-6840 (7-ethyl-4-[4-(4-fluorophenyl)piperazino]-2-isobutyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine) :
Key Steps (Hypothetical Pathway):
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Thienopyrimidine Core Formation:
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Chlorination:
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Treatment with POCl₃ or PCl₅ to generate 4-chlorothieno[2,3-d]pyrimidine.
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Piperazine Substitution:
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Suzuki Coupling for 5-Aryl Group:
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Palladium-catalyzed cross-coupling of a 5-bromo intermediate with 4-fluorophenylboronic acid.
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Representative Reaction Scheme:
Physicochemical Properties
Data extrapolated from structurally related compounds (e.g., V013-6840 ) suggest the following properties:
Property | Value/Description |
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Molecular Formula | C₂₃H₂₀F₂N₄S |
Molecular Weight | 438.49 g/mol |
logP (Partition Coefficient) | ~5.8 (predicted via ChemDraw) |
Water Solubility | Low (LogSw ≈ -5.5) |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 5 |
The high logP indicates lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. The fluorinated aromatic systems may enhance metabolic stability by resisting oxidative degradation .
Biological Activity and Mechanism
Though direct pharmacological data for this compound are unavailable, structurally similar thienopyrimidines exhibit:
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Kinase Inhibition: Pyrido[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR) with IC₅₀ values < 100 nM .
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Anticancer Activity: Analogues like V013-6840 are screened in oncology libraries for cyclin-dependent kinase (CDK) inhibition .
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Antimicrobial Effects: Triazolopyrimidines show activity against Staphylococcus aureus (MIC = 8 μg/mL).
The piperazine moiety may enhance target binding via hydrogen bonding and cation-π interactions, while the 4-fluorophenyl groups optimize steric and electronic complementarity .
Analytical Characterization
Hypothetical characterization data, based on analogous compounds :
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.10 (m, 8H, aromatic-H), 3.85 (s, 2H, CH₂), 2.75–2.50 (m, 8H, piperazine-H).
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HRMS (ESI+): m/z 439.1445 [M+H]⁺ (calc. 439.1441).
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X-ray Diffraction: Monoclinic crystal system with P2₁/c space group, analogous to triazolopyrimidine derivatives .
Applications in Drug Discovery
This compound’s dual fluorination and heterocyclic architecture make it a candidate for:
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Oncology: As a kinase inhibitor (e.g., targeting EGFR or VEGFR).
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CNS Disorders: Piperazine derivatives often exhibit neuropsychiatric activity (e.g., antipsychotics).
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Antimicrobials: Thienopyrimidines with fluorophenyl groups may disrupt bacterial folate synthesis .
Future Perspectives
Further research should prioritize:
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Synthetic Optimization: Improving yield in the Suzuki coupling step.
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Target Identification: High-throughput screening against kinase panels.
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ADMET Profiling: Assessing metabolic stability in microsomal assays.
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